molecular formula C6H4O4S B153587 Thiophene-3,4-dicarboxylic acid CAS No. 4282-29-5

Thiophene-3,4-dicarboxylic acid

Cat. No. B153587
CAS RN: 4282-29-5
M. Wt: 172.16 g/mol
InChI Key: ZWWLLYJRPKYTDF-UHFFFAOYSA-N
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Description

Thiophene-3,4-dicarboxylic acid is a derivative of thiophene, a heterocyclic compound that includes a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the carboxylic acid groups at the 3 and 4 positions on the thiophene ring makes it a potentially useful compound for various chemical applications, including the synthesis of polymers and coordination polymers, as well as in the field of organic electronics.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, 3,4-Bis(trimethylsilyl)thiophene, a related compound, can be synthesized by 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, or intermolecular thiazole-alkyne Diels-Alder reaction . This compound serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes through regiospecific mono-ipso-substitution followed by palladium-catalyzed cross-coupling reactions . Additionally, thiophene-2-carboxylate can react with ketones in the presence of samarium diiodide to form polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds .

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives have been studied using computational methods such as AM1 and MNDO. These studies help in understanding the geometry and conformational flexibility of the molecules. For example, thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives exhibit planar conformations with low energy barriers for rotation of the substituent group, allowing for wide oscillations . The π→π* electronic transitions of these molecules are similar to those of the parent thiophene .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 3-thiophenecarboxylic acids can undergo perarylation with cleavage of the C-H bonds and decarboxylation when treated with aryl bromides in the presence of a palladium catalyst . Additionally, thiophene-2-carboxylate can be involved in intramolecular Friedel–Crafts alkylations and autooxidative fragmentation reactions to yield polycyclic and multi-substituted thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. Coordination polymers incorporating thiophene-2,5-dicarboxylic acid show diverse architectures and physical properties, which are dependent on the ligand and the metal ions used . The thermal properties and structural characterizations of copper(II) complexes with thiophene-2,5-dicarboxylic acid reveal that the coordination geometry and intermolecular interactions play a significant role in the formation of three-dimensional frameworks . The luminescent properties of stilbenecarboxylic acids and dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acids in hydrogen-bonded complexes also highlight the importance of non-covalent interactions in determining the properties of these compounds .

The experimental and computational thermochemistry of thiophenecarboxylic acids provides insights into their stability and the effects of the carboxylic group on the thiophene ring. The enthalpies of combustion and sublimation, as well as the gas-phase enthalpies of formation, have been determined for these compounds .

Scientific Research Applications

Functionalization and Synthesis

  • Thiophene derivatives have been synthesized for various applications. For instance, 3,4-(Hydroxymethyl-ethylenedioxy)thiophene and 3,4-(2′-hydroxypropylenedioxy)thiophene were synthesized from dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate for selective esterification with tetrathiafulvalene (Zhang et al., 2014).

Coordination Polymers and Sensing

  • Thiophene-2,5-dicarboxylic acid derivatives have been used in the synthesis of coordination polymers. For example, cadmium coordination polymers decorated with nitro-functionalized thiophene-2,5-dicarboxylate have been explored for their structure stabilities and photoluminescence properties (Xue et al., 2015).

Electronic and Electrochemical Applications

  • Thiophene derivatives have been applied in electronic and electrochemical fields. Polythiophene derivatives synthesized from 3-thiophene acetic acid showed specific electrochemical characteristics for use in electrochemical DNA sensors (Kang et al., 2004).

Optoelectronic Properties

  • Symmetrical thiophene-based derivatives have been synthesized for their optoelectronic properties. These compounds, derived from thiophene-2,5,dicarboxylic acid, exhibit good fluorescent properties, making them suitable for OLED applications (Panchamukhi et al., 2011).

Metal-Organic Frameworks (MOFs)

  • Thiophene-based metal-organic frameworks have been constructed for luminescence sensing and pesticide removal, demonstrating their potential in environmental applications (Zhao et al., 2017).

Organic Semiconductors

  • Thiophene derivatives have been used in the design and synthesis of organic semiconductors. For example, 3,4-ethylene dioxythiophene moieties have been utilized in creating conductors with broad absorption in the near-infrared range (Yin et al., 2022).

Corrosion Inhibition

  • Thiophene derivatives have shown potential as corrosion inhibitors. For example, the inhibition effect of synthesized thiophene derivatives on corrosion of mild steel in hydrochloric acid was explored, demonstrating the potential in material science (Yadav et al., 2014).

Safety And Hazards

Thiophene-3,4-dicarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

thiophene-3,4-dicarboxylic acid
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InChI

InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWLLYJRPKYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292335
Record name Thiophene-3,4-dicarboxylic acid
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Thiophene-3,4-dicarboxylic acid

CAS RN

4282-29-5
Record name 3,4-Thiophenedicarboxylic acid
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Record name 3,4-Thiophenedicarboxylic acid
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Record name 3,4-Thiophenedicarboxylic acid
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Record name Thiophene-3,4-dicarboxylic acid
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Record name thiophene-3,4-dicarboxylic acid
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Synthesis routes and methods

Procedure details

A 25.5 g. portion of 3,4-thiophenedicarboxylic acid {prepared by the method of Kornfeld and Jones [J. Org. Chem., 19, 1671 (1954)]} is suspended in 50 ml. of chloroacetyl chloride and is heated at reflux for 5.5 hours. Excess chloroacetyl chloride is distilled under reduced pressure. The residue is poured into 100 ml. of water and the resulting crystals are collected to yield 16.1 g. of 3,4-thiophenedicarboxylic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
AK Pająk, S Kotowicz, P Gnida, JG Małecki… - International Journal of …, 2022 - mdpi.com
A new series of thiophene-based azomethines differing in the core structure was synthesized. The effect of the central core structure in azomethines on the thermal, optical and …
Number of citations: 3 www.mdpi.com
GX Wang, LL Shang, ZH Li, BT Zhao - … Crystallographica Section C …, 2014 - scripts.iucr.org
A novel manganese coordination polymer, poly[(μ5-thiophene-3,4-dicarboxylato)manganese(II)], [Mn(C6H2O4S)]n, was synthesized hydrothermally using 3,4-thiophenedicarboxylate (3…
Number of citations: 1 scripts.iucr.org
M Bourgeaux, S Vomscheid… - Synthetic Communications, 2007 - Taylor & Francis
Full article: Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester Skip to Main Content Taylor and Francis Online homepage Taylor and …
Number of citations: 33 www.tandfonline.com
M COzH - Thiophenecarboxylic Acids and Their Derivatives, 1986 - Wiley Online Library
In the case where R= Me, R’= R3= H, the thiophene (43%) was accompanied by the uncyclized Michael adduct (43% E, 13% Z isomers); further, it was found in this particular case that …
Number of citations: 4 onlinelibrary.wiley.com
BR Baker, MV QUERRY… - The Journal of Organic …, 1948 - ACS Publications
R alkaline hydrolysis gave an isomeric dihydrothiophene-3, 4-dicarboxylie acid, B, mp 180-181 dec. An investigation showed that the absorption spectra (Figure 1) of the cyano ester …
Number of citations: 11 pubs.acs.org
DWH MacDowell, RA Jourdenais… - Journal of Organic …, 1972 - ACS Publications
16 been made for the formation of anthraquinone (5). As thetemperature was increased, the amountof 2 increased accompanied by the formation of a small amount of phthalide-type …
Number of citations: 7 pubs.acs.org
P Berrouard, S Dufresne, A Pron… - The Journal of …, 2012 - ACS Publications
The improved synthesis of thieno[3,4-c]pyrrole-4,6-dione (TPD) monomers, including Gewald thiophene ring formation, a Sandmeyer-type reaction, and neat condensation with an …
Number of citations: 113 pubs.acs.org
L Zhang, YX He - Asian Journal of Chemistry, 2014 - hero.epa.gov
A new manganese complex with formula C12H4O8S2Mn2 is formed by the reaction of Mn (OAc)(2) center dot 4H (2) O and thiophene-3, 4-dicarboxylic acid in presence of KOH. The …
Number of citations: 0 hero.epa.gov
S Wen, W Cheng, P Li, S Yao, B Xu, H Li… - Journal of Polymer …, 2012 - Wiley Online Library
Three donor–acceptor (D–A) 1,3‐di(thien‐2‐yl)thieno [3,4‐c]pyrrole‐4,6‐dione‐based copolymers, poly{9,9‐dioctylfluorene‐2,7‐diyl‐alt‐1,3‐bis(4‐hexylthien‐2‐yl)‐5‐octylthieno[3,4‐c]…
Number of citations: 36 onlinelibrary.wiley.com
A Najari, S Beaupré, P Berrouard, Y Zou… - Advanced Functional …, 2011 - Wiley Online Library
A new class of low‐bandgap copolymers based on benzodithiophene (BDT) and thieno[3,4‐c]pyrrole‐4,6‐dione (TPD) units is reported. Chemical modifications of the conjugated …
Number of citations: 193 onlinelibrary.wiley.com

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